molecular formula C10H7Cl2N B271337 7,8-Dichloro-4-methylquinoline

7,8-Dichloro-4-methylquinoline

Cat. No.: B271337
M. Wt: 212.07 g/mol
InChI Key: HSWJVQLKPGNMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Quinoline (B57606) Derivatives in Organic Synthesis and Heterocyclic Chemistry

In the realm of organic and heterocyclic chemistry, quinoline and its derivatives are of paramount importance. The quinoline ring system is a valuable precursor for creating complex molecular architectures. bldpharm.com Its reactivity allows for a wide array of chemical transformations, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse functionalized molecules. bldpharm.com The development of efficient synthetic strategies, from classic methods like the Skraup and Friedländer syntheses to modern multicomponent reactions (MCRs), continues to be a major focus of research. evitachem.com These methods facilitate the construction of polysubstituted quinolines, which are crucial intermediates for a variety of chemical products, including dyes and agrochemicals. evitachem.com The versatility of the quinoline scaffold allows chemists to introduce a wide range of functional groups, tailoring the molecule's properties for specific applications. evitachem.com

Interdisciplinary Relevance of Functionalized Quinolines

The influence of functionalized quinolines extends far beyond traditional chemistry, demonstrating significant interdisciplinary relevance. In medicinal chemistry, the quinoline moiety is present in a multitude of pharmacologically active agents with a broad spectrum of activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. bldpharm.com The ability to modify substituents on the quinoline ring enables researchers to design novel and potent drug candidates. mdpi.com Beyond medicine, quinoline derivatives are integral to materials science, where they are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com This wide-ranging applicability underscores the role of the quinoline scaffold as a critical component in advancing various scientific fields. evitachem.com

Scope and Focus of Research on Dichloro-Methylquinoline Scaffolds

Within the broader family of quinoline derivatives, di-halogenated scaffolds, particularly dichloro-methylquinolines, represent a specific and important area of investigation. The introduction of chlorine atoms and a methyl group onto the quinoline framework significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance binding affinity to biological targets and provide reactive handles for further synthetic elaboration.

Research into dichloro-methylquinoline scaffolds is often focused on their potential as intermediates in the synthesis of pharmaceuticals. For example, specific isomers have been investigated for their utility in creating new therapeutic agents. The primary objectives of this research include the development of regioselective synthesis methods to control the precise placement of the chloro and methyl substituents, and the exploration of how this substitution pattern influences chemical reactivity and biological activity. While a variety of isomers such as 4,7-dichloro-8-methylquinoline (B1369032) and 6,8-dichloro-2-methylquinoline-4-carboxylic acid have been synthesized and studied, detailed public research on the specific isomer 7,8-Dichloro-4-methylquinoline is limited.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

7,8-dichloro-4-methylquinoline

InChI

InChI=1S/C10H7Cl2N/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,1H3

InChI Key

HSWJVQLKPGNMKM-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl

Canonical SMILES

CC1=C2C=CC(=C(C2=NC=C1)Cl)Cl

Origin of Product

United States

The Chemical Profile of 7,8 Dichloro 4 Methylquinoline

Detailed research findings, including comprehensive spectroscopic analysis and reaction pathways for 7,8-dichloro-4-methylquinoline, are not extensively documented in publicly accessible scientific literature. However, its existence is confirmed through its unique CAS registry number, indicating its synthesis and identification. bldpharm.com

Chemical Identity of this compound

PropertyDataSource
IUPAC Name This compound-
CAS Number 161218-39-9 bldpharm.com
Molecular Formula C₁₀H₇Cl₂N-
Molecular Weight 212.08 g/mol -

Note: Molecular Formula and Molecular Weight are calculated based on the chemical structure.

Advanced Characterization and Computational Analysis

Spectroscopic Elucidation of Dichloro-Methylquinoline Structures

A suite of spectroscopic methods is employed to unambiguously determine the structure and characteristics of dichloro-methylquinoline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of dichloro-methylquinoline derivatives. Both ¹H and ¹³C NMR are instrumental in confirming the substitution patterns on the quinoline (B57606) ring. For instance, in various dichloro-methylquinoline analogs, aromatic protons typically appear in the chemical shift range of δ 7.1–8.59 ppm, while the methyl group protons exhibit a singlet signal. wiley-vch.de The specific chemical shifts and coupling constants provide definitive evidence for the precise location of the chloro and methyl substituents. For example, the ¹H NMR spectrum of 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline shows a singlet for the quinoline ring hydrogen at δ 8.59 ppm, doublets at δ 7.81 and 7.95 ppm, and triplets at δ 7.50 and 7.63 ppm for other aromatic hydrogens. Multinuclear NMR can also be employed to probe the environment of other nuclei within the molecule. grafiati.com

Table 1: Representative ¹H NMR Spectral Data for Dichloro-Methylquinoline Derivatives

Compound Solvent Chemical Shift (δ ppm) and Multiplicity Reference
4,8-dichloro-3-(4-methoxyphenyl)quinoline CDCl₃ 8.98 (s, 1H, H-2), 8.30 (d, 1H), 7.90 (d, 1H), 7.74 (dd, 1H), 7.50 (d, 2H), 7.07 (d, 2H), 3.90 (s, 3H, OCH₃) wiley-vch.de
4,8-dichloro-3-(4-chlorophenyl)quinoline CDCl₃ 8.97 (s, 1H, H-2), 8.31 (d, 1H), 7.94 (d, 1H), 7.64 (t, 1H), 7.52 (d, 2H), 7.48 (d, 2H) wiley-vch.de

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS)

Mass spectrometry techniques are vital for determining the molecular weight and fragmentation patterns of 7,8-dichloro-4-methylquinoline and its isomers. High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which helps in confirming the elemental composition of the molecule. For example, the mass spectrum of 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline shows a molecular ion peak at m/z 233.2. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for analyzing volatile derivatives and identifying impurities. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is often used for the analysis of less volatile or thermally labile compounds. The fragmentation patterns observed in the mass spectra of alkylquinolines are often analogous to those of alkylbenzenes, providing valuable structural information. cdnsciencepub.com

Table 2: Mass Spectrometry Data for Dichloro-Methylquinoline Derivatives

Compound Ionization Method Molecular Ion (m/z) Key Fragments (m/z) Reference
4,8-dichloro-3-(4-methoxyphenyl)quinoline EIMS 304 (M+) - wiley-vch.de
4,8-dichloro-3-(4-chlorophenyl)quinoline EIMS 307 (M+) - wiley-vch.de

Vibrational Spectroscopy (Infrared, Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes of the molecular structure. The C-Cl stretching vibrations for dichloroquinoline derivatives are typically observed in the range of 550–850 cm⁻¹. mdpi.comarabjchem.org For instance, in a study of 5,7-dichloro-8-hydroy-2-methyl quinoline, the C-Cl stretching modes were experimentally observed at 735 and 674 cm⁻¹ in the IR spectrum and at 740 and 675 cm⁻¹ in the Raman spectrum. arabjchem.org Other characteristic bands include C-H, C-N, and C-C stretching and bending vibrations of the quinoline ring system. mdpi.comresearchgate.net The analysis of these spectra is often supported by Density Functional Theory (DFT) calculations to provide unambiguous assignments of the vibrational bands. arabjchem.orgresearchgate.net

Table 3: Key Vibrational Frequencies for Dichloroquinoline Derivatives

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Reference
C-Cl Stretch 735, 674 (IR) 742, 671 arabjchem.org
C-Cl Stretch 740, 675 (Raman) - arabjchem.org
C-N Stretch (Quinoline) - 1325–1314 mdpi.com

Electronic Absorption and Photoluminescence Spectroscopy

UV-Vis absorption and photoluminescence spectroscopy provide insights into the electronic transitions and excited-state properties of this compound. The absorption spectra of quinoline derivatives, typically recorded in solvents like ethanol (B145695) or acetonitrile, show characteristic bands corresponding to π-π* transitions within the aromatic system. researchgate.netbas.bg For protonated 4-methylquinoline (B147181), absorption bands have been observed experimentally at 235 nm, 254 nm, and 277 nm. bas.bg Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict these electronic transitions and help in their assignment. grafiati.comresearchgate.net Photoluminescence studies reveal information about the emission properties of the molecule, which can be influenced by the substitution pattern on the quinoline ring. grafiati.com

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgceitec.cz This technique has been used to determine the structures of various dichloro-methylquinoline derivatives, confirming the planarity of the quinoline ring system and revealing details about crystal packing. nih.gov For example, in the crystal structure of 2,4-dichloro-7,8-dimethylquinoline, two independent molecules were found in the asymmetric unit, both being essentially planar. nih.gov The analysis also identified weak π–π stacking interactions between molecules in the crystal lattice. nih.gov

Quantum Chemical and Molecular Modeling Studies

Computational methods, particularly those based on Density Functional Theory (DFT), are extensively used to complement experimental data and to predict the properties of this compound. uantwerpen.beresearchgate.net These studies can optimize the molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts, which can then be compared with experimental results for validation. mdpi.comuantwerpen.be

Quantum chemical calculations are also employed to investigate the electronic properties of the molecule, such as the distribution of electron density, which can be visualized through the molecular electrostatic potential (MEP) surface. uantwerpen.beresearchgate.net The MEP surface helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its reactivity. researchgate.net Furthermore, frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the electronic transitions and charge transfer characteristics of the compound. uantwerpen.beresearchgate.net

Table 4: List of Chemical Compounds

Compound Name
This compound
2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline
4,8-dichloro-3-(4-methoxyphenyl)quinoline
4,8-dichloro-3-(4-chlorophenyl)quinoline
5,7-dichloro-8-hydroy-2-methyl quinoline
2,4-dichloro-7,8-dimethylquinoline
4-methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Assignments

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. dergipark.org.tr By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths and angles. For quinoline derivatives, these calculations have shown that the C-N bond lengths within the quinoline ring are intermediate between single and double bonds, which suggests an extended π-electron delocalization across the heterocyclic system. arabjchem.org

Table 1: Predicted Vibrational Modes for Dichloro-methylquinoline Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
C-H Stretching (Aromatic) 3120-3000 Stretching vibrations of the C-H bonds on the quinoline rings. arabjchem.org
C-H Stretching (Methyl) 2970-2915 Asymmetric and symmetric stretching of the C-H bonds in the methyl group. arabjchem.org
C=C/C=N Stretching 1620-1470 Vibrations associated with the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline core structure. dergipark.org.tr
C-Cl Stretching 840-500 Stretching vibrations of the carbon-chlorine bonds. The exact position can vary based on the substitution pattern. dergipark.org.trmdpi.com

This table is representative and based on data from various substituted quinoline compounds. dergipark.org.trarabjchem.orgmdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. chalcogen.ro

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopman's theorem to quantify the molecule's reactivity. researchgate.net

Ionization Potential (I) : I ≈ -EHOMO

Electron Affinity (A) : A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Potential (μ) : μ = -(I + A) / 2 ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) : η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

Global Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = μ² / (2η)

Studies on analogous compounds like 5,7-dichloro-8-hydroxy-2-methyl quinoline show that the HOMO is typically delocalized over the entire molecule, while the LUMO is also delocalized, indicating that charge transfer can occur across the molecular structure. arabjchem.orgresearchgate.net

Table 2: Representative Global Reactivity Descriptors for a Dichloro-hydroxy-methylquinoline Analog

Parameter Value (eV)
EHOMO -7.346
ELUMO -5.032
HOMO-LUMO Gap (ΔE) 2.314
Ionization Potential (I) 7.346
Electron Affinity (A) 5.032
Chemical Hardness (η) 1.157
Electronegativity (χ) 6.189

Data derived from calculations on 5,7-dichloro-8-hydroxy-2-methyl quinoline. arabjchem.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the electron density surface of a molecule. mdpi.comuni-muenchen.de It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com The MEP map is color-coded: red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, while blue represents electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. wolfram.com Green and yellow indicate areas of neutral or intermediate potential, respectively. arabjchem.org

For a molecule like this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. arabjchem.org The chlorine atoms, being highly electronegative, would also create regions of negative potential. mdpi.com Conversely, the hydrogen atoms of the aromatic system and the methyl group would exhibit positive potential (blue regions). mdpi.com

Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF) Analysis for Stability Predictions

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically in the gaseous state. nist.gov It is a direct measure of bond strength and a key parameter in predicting the thermal stability and degradation pathways of a molecule. uantwerpen.be DFT calculations can be used to compute BDEs for various bonds within a molecule. For this compound, calculating the BDE for the C-Cl bonds would be particularly important for understanding its stability and potential dehalogenation reactions.

Radial Distribution Function (RDF) analysis, derived from molecular dynamics simulations, provides insight into the structural order of a system by giving the probability of finding a particle at a certain distance from a reference particle. arabjchem.org When studying a molecule in a solvent like water, RDF analysis can describe the solvation shell structure. dovepress.com For instance, the RDF between the quinoline's nitrogen atom and water's hydrogen atoms can reveal the strength and nature of hydrogen bonding. Studies on similar quinoline derivatives have shown that substitutions, including chlorine atoms, can enhance interactions with water, which is a key factor in solubility and bioavailability. arabjchem.org

Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational dynamics—how a molecule's shape flexes and changes—and its dynamic interactions with its environment, such as a solvent or a biological macromolecule. elifesciences.orgnih.gov

For this compound, MD simulations could be used to explore its conformational landscape and stability in an aqueous environment. arabjchem.org Parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess the structural stability of the molecule over the simulation time. dovepress.com Furthermore, MD simulations are crucial for understanding how the molecule interacts with biological targets, providing a dynamic picture that complements the static view from molecular docking. researchgate.net

In Silico Predictions and Virtual Screening Methodologies

In silico is a broad term for computational studies, particularly those related to biology and drug discovery. Virtual screening is a key in silico technique that involves computationally evaluating large libraries of small molecules to identify those most likely to bind to a drug target, typically a protein or enzyme. researchgate.net Molecular docking is a primary method used in virtual screening. It predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. uantwerpen.be

Quinoline derivatives have been extensively studied using these methods for various therapeutic targets. arabjchem.orgresearchgate.net For example, derivatives have been docked against malarial proteins to predict their potential as antimalarial agents. arabjchem.orguantwerpen.be Such studies would be the logical approach to explore the potential biological activities of this compound, predicting its binding modes and affinities to various protein targets to guide further experimental validation.

Chemical Transformations and Reaction Mechanisms of 7,8 Dichloro 4 Methylquinoline

Nucleophilic Substitution Reactions at the Quinoline (B57606) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing haloquinolines. The position of the halogen atom on the quinoline ring significantly influences its reactivity.

In the quinoline system, halogen substituents at the C-2 and C-4 positions are highly activated towards nucleophilic displacement due to direct electronic communication with the ring nitrogen. In contrast, halogens on the benzenoid ring (positions C-5, C-6, C-7, and C-8) are considerably less reactive. mdpi.com For 7,8-Dichloro-4-methylquinoline, which lacks a leaving group at the activated C-2 or C-4 positions, nucleophilic substitution must occur at the C-7 or C-8 positions.

Studies on isomeric dichloroquinolines, such as 4,7-dichloroquinoline (B193633) and 4,8-dichloroquinoline, demonstrate this difference in reactivity. The C-4 chlorine is readily displaced by nucleophiles, while substitution of the chlorine at C-7 or C-8 requires more forcing conditions or palladium catalysis. mdpi.comnih.gov Between the C-7 and C-8 positions, the relative reactivity can be influenced by the specific nucleophile and reaction conditions, though substitution at either position is significantly more challenging than at C-4. The presence of two electron-withdrawing chlorine atoms at positions 7 and 8 increases the electrophilicity of the quinoline core, which can facilitate nucleophilic attack compared to a monosubstituted analog.

The halogen atoms at C-7 and C-8 serve as handles for the introduction of a wide array of functional groups via nucleophilic substitution, although often requiring catalysis (see section 4.3). These reactions enable the synthesis of novel derivatives with potentially altered chemical and biological properties. For instance, reactions with various amines can yield aminoquinoline derivatives. Studies on the closely related 4,7-dichloroquinoline show that it readily reacts with amines like o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole, where the nucleophile displaces the highly reactive C-4 chlorine. semanticscholar.org By extension, under appropriate conditions, the C-7 and C-8 chlorines of the title compound could be targeted to introduce similar functionalities.

NucleophileFunctional Group IntroducedExample PrecursorProduct TypeReference
Amines (e.g., butylamine, diamines)Alkylamino, Aminoalkylamino4,7-Dichloroquinoline4-Aminoquinoline derivatives nih.gov
HydrazineHydrazino6,7-Dichloro-2-methyl-4-chloroquinoline4-Hydrazinoquinoline vulcanchem.com
MorpholineMorpholinoN-(7-chloro-4-chloroquinolin-2-yl)benzamide4-Morpholinoquinoline preprints.org
ThiolsThioether4-Chloro-8-methylquinoline-2(1H)-thione4-Alkyl(or phenyl)thio-quinoline mdpi.com

Reactivity of Halogen Substituents (e.g., at C-4, C-7, C-8 positions)

Electrophilic Aromatic Substitution on the Dichloro-Methylquinoline System

Electrophilic aromatic substitution (EAS) on the quinoline nucleus generally occurs on the electron-rich benzenoid ring, with a strong preference for the C-5 and C-8 positions. pjsir.org However, for this compound, the reaction is significantly disfavored. The pyridine (B92270) nitrogen, especially when protonated under typical acidic EAS conditions, acts as a powerful deactivating group. This effect is compounded by the two strongly deactivating chloro substituents at C-7 and C-8.

While the methyl group at C-4 is activating, its influence is unlikely to overcome the cumulative deactivating effects. The most probable, albeit electronically disfavored, sites for substitution would be the remaining open positions on the benzenoid ring, C-5 and C-6. Research on the chlorination of quinoline in strongly acidic media shows that substitution leads to 5-chloroquinoline, 8-chloroquinoline, and subsequently 5,8-dichloroquinoline, highlighting the inherent preference for these positions. pjsir.org For the title compound, any further electrophilic attack would be exceptionally difficult and require harsh reaction conditions.

Metal-Catalyzed Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for the derivatization of the C-7 and C-8 chloro-substituted positions of this compound. eie.gr Palladium-catalyzed reactions are particularly common for these transformations. chemie-brunschwig.ch

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction of the C-Cl bonds with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base to form new C-C bonds. chemie-brunschwig.ch

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by reacting the chloro-substituents with amines. This method is often more effective than traditional SNAr for less reactive aryl chlorides. Studies on the amination of 4,7- and 4,8-dichloroquinolines have shown that selective mono- or di-amination can be achieved using specific palladium catalysts and ligands like BINAP or DavePhos. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted vinylquinolines.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

Ullmann Coupling: A copper-catalyzed reaction often used for forming C-O, C-S, and C-N bonds. researchgate.net

These reactions allow for the selective functionalization of the C-7 and C-8 positions, providing access to a vast range of complex derivatives that are otherwise inaccessible.

Reaction NameCatalyst System (Typical)ReagentsBond FormedReference
Suzuki-MiyauraPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl/vinyl boronic acidC-C chemie-brunschwig.ch
Buchwald-Hartwig AminationPd catalyst, Ligand (e.g., BINAP, DavePhos), Base (e.g., NaOtBu)Primary/secondary amineC-N mdpi.com
HeckPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)AlkeneC-C (vinyl) eie.gr
SonogashiraPd catalyst, Cu(I) co-catalyst, BaseTerminal alkyneC-C (alkynyl) eie.gr
UllmannCu(I) catalyst, BaseAlcohols, Thiols, AminesC-O, C-S, C-N researchgate.net

Cyclization and Annulation Pathways Involving Dichloro-Methylquinoline Substrates

The 4-methyl group of this compound is a key site for reactivity, enabling various cyclization and annulation reactions. The protons of the methyl group are rendered acidic by the electron-withdrawing quinoline ring, allowing it to act as a carbon nucleophile in condensation reactions.

One potential pathway is the oxidation of the methyl group to an aldehyde, creating a quinoline-4-carbaldehyde. This transformation can be achieved chemoselectively using hypervalent iodine reagents, providing a valuable intermediate for further synthesis. researchgate.net This aldehyde can then participate in cyclization reactions.

Furthermore, the 4-methyl group can be directly involved in building new ring systems. For example, copper-catalyzed aerobic oxidative cyclizations of related N-hydroxyaminoallenes have been used to synthesize various α-substituted 4-methylquinoline (B147181) derivatives. nih.gov While this specific methodology applies to the synthesis of the quinoline ring itself, it highlights the utility of the 4-methylquinoline scaffold in constructing more complex molecules. Other cyclization reactions can be initiated by functionalizing the methyl group, for instance through reactions with alcohols under blue-LED irradiation. researchgate.net

Applications of 7,8 Dichloro 4 Methylquinoline As a Chemical Building Block

Role as a Synthetic Intermediate for Complex Organic Molecules

Halogenated quinolines are valuable synthetic intermediates due to the reactivity of the carbon-halogen bonds, which allows for further functionalization through various chemical reactions. The chlorine atoms on the quinoline (B57606) ring, particularly at positions activated by the ring nitrogen, are susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.

While direct examples for 7,8-dichloro-4-methylquinoline are not extensively detailed, the chemistry of its isomers provides insight into its potential synthetic utility. For instance, compounds like 6,8-dichloro-2-methylquinoline-4-carboxylic acid serve as foundational building blocks for more complex quinoline derivatives. The chlorine atoms can be replaced by other groups through nucleophilic substitution reactions. Similarly, 4,7-dichloroquinoline (B193633) is a well-known precursor in the synthesis of the antimalarial drug chloroquine. google.com

The reactivity of substituted quinolines can be modulated by the position of the substituents. The typical reactions that these intermediates undergo include:

Nucleophilic Aromatic Substitution: The chlorine atoms can be displaced by various nucleophiles such as amines, alcohols, and thiols to create a wide array of derivatives. For example, 4,7-dichloroquinoline has been reacted with nucleophiles like diamines to produce functionalized products. evitachem.com

Oxidation: The quinoline nitrogen can be oxidized to form N-oxides, which can alter the electronic properties and reactivity of the ring system. evitachem.com

Reduction: The pyridine (B92270) part of the quinoline ring can be reduced to yield tetrahydroquinolines. For instance, 7-chloro-4-methylquinoline (B1619503) can be reduced to 7-chloro-4-methyl-1,2,3,4-tetrahydroquinoline. evitachem.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are important for creating carbon-carbon bonds and further functionalizing halogenated heterocycles.

Modification of the Methyl Group: The methyl group can also be a site for chemical modification. For example, in a related compound, 7-chloro-8-methylquinoline, the methyl group can be oxidized to a carboxylic acid, creating 7-chloro-8-quinoline carboxylic acid, an important intermediate for herbicides. google.com

A patented process highlights the conversion of 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid into 4,7-dichloro-8-methylquinoline (B1369032), demonstrating a synthetic pathway to a closely related isomer. google.com This process involves steps like decarboxylation and reaction with phosphorus oxychloride. google.com

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Scaffold for Combinatorial Chemistry and Library Synthesis

The quinoline framework is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. cymitquimica.com This makes quinoline and its derivatives, like this compound, ideal scaffolds for combinatorial chemistry and the synthesis of compound libraries for drug discovery and high-throughput screening.

The basic principle of combinatorial chemistry is to prepare a large number of structurally diverse compounds in a short amount of time to increase the chances of finding a "hit" compound with desired biological activity. uantwerpen.be The dichloromethylquinoline core provides several points for diversification:

The two chlorine atoms can be substituted with a variety of different chemical groups.

The methyl group can be modified.

Further substitutions can potentially be made on the aromatic ring.

By systematically reacting the this compound scaffold with a library of different reactants (e.g., a diverse set of amines or alcohols), a large library of new, unique compounds can be generated. For instance, a library of novel triazine-substituted hybrids was developed starting from 4,7-dichloroquinoline for antimalarial activity evaluation. vulcanchem.com Similarly, 6,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride serves as a precursor for synthesizing libraries of dihydroquinolinones with potential bioactivity. lookchem.com The hydrazino group itself is a versatile handle for creating further diversity through condensation reactions with aldehydes or ketones. lookchem.com

While specific combinatorial libraries based on the this compound scaffold are not prominently reported, the general approach is widely applied to the broader quinoline class. The design of such libraries allows for the exploration of the structure-activity relationship (SAR), guiding medicinal chemists in optimizing lead compounds.

Precursor in Materials Science Research (e.g., optical and sensing applications)

Quinoline derivatives are important in materials science, particularly for their optical and sensing properties. beilstein-journals.orgevitachem.com Some of these compounds exhibit fluorescence and are used in the development of chemosensors for detecting metal ions. evitachem.com The electron-deficient nature of the quinoline ring system, which can be further tuned by electron-withdrawing substituents like chlorine, makes these compounds suitable for applications in organic electronics.

Again, while specific data for this compound is scarce, research on its isomers is illustrative.

Dyes and Pigments: 8-Chloro-4-methylquinoline is noted for its use as a building block in the production of dyes and pigments. chemscene.com Similarly, 5,7-dichloro-4-methylquinoline-2-carboxylic acid is used as a precursor for synthesizing dyes. The rigid, aromatic structure of the quinoline core is conducive to creating chromophores.

Organic Light-Emitting Diodes (OLEDs): Quinoline-based compounds are studied for their potential in OLEDs. Derivatives of 5,7-dichloro-2-styrylquinoline have been synthesized and investigated as potential light-emitting materials, capable of emitting light from blue to green.

Fluorescent Probes and Sensors: The quinoline scaffold is a key component in many fluorescent sensors. For example, hydroxyquinoline derivatives are well-known for chelating metal cations and possessing fluorescent properties. evitachem.com The substitution pattern on the quinoline ring can be tailored to achieve selective sensing of specific analytes. Although not involving the target compound, studies on other quinoline derivatives have demonstrated their use as fluorescent probes for detecting species like nitric oxide in biological systems.

The combination of the quinoline heterocycle with specific substituents can lead to materials with tailored electronic and photophysical properties, making the general class of dichloromethylquinolines, including the 7,8-dichloro-4-methyl isomer, promising precursors for functional materials.

{ "headers": [ {"id": "compound", "label": "Compound Name"}, {"id": "application", "label": "Application Area"} ], "rows": [ { "id": "row1", "compound": "8-Chloro-4-methylquinoline", "application": "Intermediate for Dyes and Pigments. chemscene.com" }, { "id": "row2", "compound": "5,7-Dichloro-2-styrylquinoline derivatives", "application": "Potential Light-Emitting Materials for OLEDs." }, { "id": "row3", "compound": "Hydroxyquinoline derivatives", "application": "Fluorescent Chemsensors for Metal Cations. evitachem.com" }, { "id": "row4", "compound": "6,8-Dichloro-2-methylquinoline-4-carboxylic acid", "application": "Precursor for OLED materials and Dyes. " } ] }

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) and its derivatives is a cornerstone of heterocyclic chemistry. While classical methods like the Combes, Conrad-Limpach, and Doebner-von Miller syntheses are well-established, the future demands more environmentally benign and efficient approaches. Research is increasingly focused on green chemistry principles, such as the use of non-toxic solvents, milder reaction conditions, and catalyst systems that are both efficient and recyclable.

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools for predicting the physicochemical properties and potential biological activities of molecules like 7,8-dichloro-4-methylquinoline, thereby guiding synthetic efforts. Density Functional Theory (DFT) calculations are becoming increasingly sophisticated, allowing for the accurate prediction of molecular geometries, electronic properties, and spectroscopic signatures.

Future computational work will likely involve more advanced molecular dynamics (MD) simulations to understand how this compound and its derivatives interact with biological macromolecules over time. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be further refined with larger datasets and machine learning algorithms to more accurately predict the biological activities and physical properties of novel derivatives. These in silico methods can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis and testing.

Exploration of New Chemical Reactivities and Derivatization Strategies

The dichlorinated quinoline core of this compound provides a versatile platform for further chemical modification. The chlorine atoms at the 7 and 8 positions, as well as the methyl group at the 4 position, are key sites for derivatization. Future research will undoubtedly focus on exploring novel reactions to functionalize these positions.

Advances in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, will enable the introduction of a wide variety of substituents at the chloro-positions, leading to new classes of derivatives with potentially unique properties. The reactivity of the methyl group can also be exploited for condensation reactions or oxidation to introduce further functionality. The exploration of C-H activation methodologies directly on the quinoline ring represents another exciting frontier for creating novel analogs of this compound.

Interdisciplinary Research Integrating Synthesis, Characterization, and Mechanistic Elucidation

The most impactful future research on this compound and its derivatives will be inherently interdisciplinary. A synergistic approach that combines the expertise of synthetic chemists, analytical chemists, computational modelers, and biologists is essential for a comprehensive understanding of these compounds.

This integrated approach involves a continuous feedback loop where computational predictions guide synthetic targets. The newly synthesized compounds are then thoroughly characterized using advanced analytical techniques such as 2D NMR spectroscopy, X-ray crystallography, and mass spectrometry. The experimental findings, in turn, are used to refine and validate the computational models. Furthermore, detailed mechanistic studies of the synthetic reactions and the modes of action of biologically active derivatives will provide fundamental insights that can inform the design of next-generation compounds with enhanced properties. This collaborative effort is crucial for unlocking the full potential of the this compound scaffold.

Q & A

Q. What are the primary synthetic routes for 7,8-dichloro-4-methylquinoline, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves:

  • Conrad-Limpach cyclization : Starting with substituted aniline derivatives (e.g., 3-chloro-4-methylaniline) and β-keto esters, followed by cyclization and chlorination .
  • Halogenation of preformed quinolines : Direct chlorination of 4-methylquinoline derivatives using reagents like POCl₃ or PCl₅ under controlled temperatures (e.g., 80–110°C) .
    Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography (e.g., petroleum ether/EtOAc gradients) . Purity is validated using HPLC (>98%) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., Cl and CH₃ groups cause distinct deshielding) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns (e.g., loss of Cl or CH₃ groups) .
  • X-ray crystallography : Resolves structural ambiguities (e.g., planarity of the quinoline ring, intramolecular H-bonding) . For example, deviations <0.1 Å from the quinoline plane indicate minimal steric strain .

Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C to detect decomposition.
  • Photostability : Exposure to UV-Vis light (300–800 nm) with periodic HPLC monitoring .
  • Humidity tests : Storage at 40–75% relative humidity; degradation products (e.g., hydrolyzed Cl groups) are tracked via TLC/GC-MS .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Purity variations : Impurities (e.g., unreacted starting materials) skew bioassays. Validate purity via HPLC and elemental analysis .
  • Experimental conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect activity. Standardize protocols (e.g., NIH/3T3 cells, 10 µM dose) .
  • Structural analogs : Confirm the compound’s identity via 2D NMR (e.g., NOESY for spatial proximity of substituents) .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for this compound derivatives?

  • Derivatization : Synthesize analogs (e.g., 7-F, 8-Br substitutions) via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .
  • Biological assays : Test antimicrobial activity (MIC against S. aureus), cytotoxicity (MTT assay), and enzyme inhibition (e.g., kinase IC₅₀) .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., Cl’s electron-withdrawing impact on reactivity) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to proteins (e.g., DNA gyrase) .
  • Molecular docking : Simulates interactions using PDB structures (e.g., 1KZN for quinoline-DNA complexes) .
  • Metabolic profiling : LC-MS identifies metabolites (e.g., hydroxylated or demethylated derivatives) in liver microsomes .

Q. What advanced analytical strategies resolve challenges in quantifying trace impurities?

  • HPLC-MS/MS : Detects sub-ppm impurities (e.g., dichlorinated byproducts) with MRM transitions .
  • ICP-OES : Measures heavy metal residues (e.g., Pd catalysts) post-synthesis .
  • Chiral chromatography : Separates enantiomers if asymmetric synthesis is attempted (e.g., Chiralpak AD-H column) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.